molecular formula C7H12N2S B1196805 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- CAS No. 5392-23-4

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-

Cat. No. B1196805
CAS RN: 5392-23-4
M. Wt: 156.25 g/mol
InChI Key: XWJVPBHZMKZXII-UHFFFAOYSA-N
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Description

"2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" refers to a specific chemical compound within the broader class of pyrimidinethiones, which are known for their diverse chemical reactivities and biological activities. This compound, like its counterparts, has been the subject of various studies aiming to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The mechanochemical synthesis of metal complexes using a ligand related to "2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" has been demonstrated, showcasing the formation of complexes with various metals in a 1:2 metal-ligand ratio. These complexes have been characterized through multiple techniques, highlighting the versatility of this compound in forming biologically active complexes (Sethi et al., 2022).

Molecular Structure Analysis

Studies on related pyrimidinethione derivatives have provided insights into their crystal and molecular structures. For example, the crystal structure analysis of certain pyrimidinethione derivatives has revealed monoclinic and triclinic space groups, demonstrating the compound's ability to form stable and diverse crystalline structures (Mohan et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinethiones, including the synthesis of thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts from related compounds, has been explored, indicating the potential for a wide range of chemical transformations and applications (Sharanin et al., 1987).

Physical Properties Analysis

The physical properties, such as thermal and magnetic measurements of metal complexes synthesized from related pyrimidinethione ligands, have been characterized, offering a glimpse into the material properties that these compounds can exhibit (Sethi et al., 2022).

Chemical Properties Analysis

Investigations on non-covalent interactions within synthesized compounds related to "2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" have revealed insights into their hydrogen bonding, van der Waals interactions, and steric effects, providing a comprehensive understanding of their chemical behavior (Zhang et al., 2018).

Scientific Research Applications

  • Biological Activity and Antibacterial Properties : A study by Sethi et al. (2022) discusses the mechanochemical synthesis of metal complexes using 1H-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione as a ligand. These complexes were evaluated for their antibacterial and DNA photocleavage potential, indicating potential applications in medical and biological research (Sethi, Khare, Choudhary, & Kaur, 2022).

  • Chemical Properties and Reactions : Zigeuner et al. (1975) explored the transformation of 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione through Dimroth rearrangement, revealing insights into its chemical behavior and potential applications in synthetic chemistry (Zigeuner, Strallhofer, Wede, & Lintschinger, 1975).

  • Tautomeric Equilibrium and Reactivity : Another study by Zigeuner et al. (1975) discusses the synthesis of 1-alkyl and 1-aryldihydro-6-methyl-2(1H)-pyrimidinethiones, emphasizing their tautomeric equilibrium and reactivity, which is relevant for chemical synthesis and understanding the compound's stability (Zigeuner, Galatik, Lintschinger, & Wede, 1975).

  • Complex Formation with Metal Ions : Schmidt et al. (1994) studied the acid dissociation constants of 1-amino-4-aryl-2(1H)-pyrimidinethiones and their complex formation with nonferrous metal ions, providing insights into their potential use in material science and coordination chemistry (Schmidt, Dietze, Hoyer, Zahn, Liebscher, & Riemer, 1994).

  • Application in Neuroscience : Research by Pavlik et al. (2008) on the effects of 3,4-dihydro-2(1H)-pyrimidinethione on the ultrastructure and function of goldfish Mauthner neurons indicates potential applications in neuroscience, particularly in understanding neuronal behavior under the influence of chemical substances (Pavlik, Bezgina, Shubina, Shatalin, Potselueva, & Moshkov, 2008).

properties

IUPAC Name

4,4,6-trimethyl-1,3-dihydropyrimidine-2-thione
Source PubChem
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InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVPBHZMKZXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063824
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-
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Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-

CAS RN

5392-23-4
Record name 3,4-Dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
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Record name Trimethyl-3,4-dihydropyrimidine-2-thiol
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Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-
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Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-
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Record name 3,4-DIHYDRO-4,4,6-TRIMETHYL-2-PYRIMIDINETHIOL
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Record name 3,4-DIHYDRO-4,4,6-TRIMETHYL-2(1H)-PYRIMIDINETHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
National Research Council (US). Chemical-Biological … - 1957 - books.google.com
RESULTS OF TESTS LISTED WITHIN THESE TABLES ARE PRELIMINARY IN NATURE AND MAY BE SUBJECT TO CHANGE AND QUALIFICATION AS A RESULT OF FURTHER …
Number of citations: 4 books.google.com

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